molecular formula C13H13N5 B6306589 2,6-Bis[(1H-pyrazol-1-yl)methyl]pyridine CAS No. 111195-75-6

2,6-Bis[(1H-pyrazol-1-yl)methyl]pyridine

Cat. No. B6306589
CAS RN: 111195-75-6
M. Wt: 239.28 g/mol
InChI Key: AXERATVALSKSIV-UHFFFAOYSA-N
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Description

“2,6-Bis[(1H-pyrazol-1-yl)methyl]pyridine” is a compound with the molecular formula C13H13N5. The planes of the pyrazolyl groups are nearly perpendicular to that of the central pyridine ring . It is a part of a class of compounds known as tridentate ligands, which have potential applications in catalysis .


Synthesis Analysis

The synthesis of “this compound” involves the condensation of 2,6-pyridinedimethanol with p-toluenesulfonyl chloride in a solution of THF/water . Other methods of synthesis have been reported, such as the Rh(iii)-catalyzed and solvent-controlled C–H bond functionalization of 2-(1H-pyrazol-1-yl)pyridine with internal alkynes .


Molecular Structure Analysis

The molecular structure of “this compound” is characterized by the planes of the pyrazolyl groups being nearly perpendicular to that of the central pyridine ring . This results in dihedral angles of 87.77(8) and 85.73(7) .


Chemical Reactions Analysis

“this compound” has been studied for its spin-crossover (SCO) properties. SCO active iron(II) complexes are switchable and bistable molecular materials. The spin-state switching properties of the SCO complexes have been studied in the bulk and single-molecule levels .

Scientific Research Applications

Spin Crossover Studies

2,6-Bis[(1H-pyrazol-1-yl)methyl]pyridine derivatives have been used in the synthesis of functionalized ligands like 2,6-bis(pyrazol-1-yl)pyridine-4-carbothioamide, which interact with iron(II) salts. These compounds exhibit interesting spin crossover (SCO) properties, where the spin state of the iron can switch between high and low spin states. These spin transitions can be abrupt and occur above room temperature, which is significant for the development of molecular switches and sensors (Attwood et al., 2019).

Lanthanide Coordination Chemistry

The compound and its derivatives have been employed in synthesizing new ligands that coordinate with lanthanide ions. These ligands, such as 2,6-bis((1H-pyrazol-1-yl)methyl)pyridine 1-oxide, show potential in the creation of coordination complexes, which are explored for applications in molecular magnetism, catalysis, and luminescence. Molecular modeling analyses suggest these ligands could form stable complexes with lanthanide ions, indicating potential utility in fields like bioimaging and drug delivery (Ouizem et al., 2015).

Catalysis

Palladium complexes with this compound derivatives have been investigated for their catalytic activities, particularly in Suzuki–Miyaura cross-coupling reactions. These complexes exhibit high catalytic activities and turnover numbers, highlighting their potential in facilitating bond-forming reactions crucial in pharmaceuticals and material sciences (Yang et al., 2012).

Spin-Crossover Metallacycles

Spin-crossover metallacycles involving iron(II) and zinc(II) have been synthesized using back-to-back bis-[dipyrazolylpyridine] derivatives. These metallacycles show spin-crossover behavior, which can be tuned by modifying the ligand structure. This research contributes to the understanding of the cooperativity between metal centers in spin-crossover systems and could lead to the development of advanced molecular materials (Kershaw Cook et al., 2015).

Mechanism of Action

Target of Action

2,6-Bis[(1H-pyrazol-1-yl)methyl]pyridine, also known as 2,6-bis(pyrazol-1-yl)pyridine, is a heterocyclic compound that has been studied for its potential applications in various fields Compounds containing similar structural motifs, including 4,4′-(arylmethylene)-bis-(1h-pyrazol-5-ols), have been found to exhibit a wide range of biological activities . These compounds are known to act as chelating and extracting reagents for different metal ions .

Mode of Action

It’s worth noting that compounds with similar structures have been found to exhibit spin crossover (sco) properties . SCO is a phenomenon where a molecule can switch between different spin states when subjected to external stimuli such as temperature, light, or an electric field . Density functional theory (DFT) studies have revealed that stretching-induced spin-state switching can occur in a molecular junction composed of similar complexes .

Biochemical Pathways

It’s known that similar compounds can affect various biological activities such as anti-malarial, anti-inflammatory, anti-nociceptive, antipyretic, antifungal, anti-virals, antidepressant, antibacterial, antitumor, antioxidant, and anti-filarial agents .

Pharmacokinetics

It’s known that the compound is soluble in organic solvents but has lower solubility in water .

Result of Action

Similar compounds have been found to exhibit a wide range of biological activities . These compounds are known to act as chelating and extracting reagents for different metal ions , which could potentially influence various biological processes.

Action Environment

It’s worth noting that the spin crossover properties of similar compounds can be influenced by external stimuli such as temperature, light, or an electric field .

Future Directions

The future directions of research on “2,6-Bis[(1H-pyrazol-1-yl)methyl]pyridine” could involve further exploration of its spin-crossover (SCO) properties, particularly at the single-molecule level . Additionally, its potential applications in catalysis could be further investigated .

properties

IUPAC Name

2,6-bis(pyrazol-1-ylmethyl)pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N5/c1-4-12(10-17-8-2-6-14-17)16-13(5-1)11-18-9-3-7-15-18/h1-9H,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXERATVALSKSIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1)CN2C=CC=N2)CN3C=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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